8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline
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Overview
Description
8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Chemistry
Investigations into the crystal structure of related compounds have shown interesting characteristics that could be relevant for understanding the properties of (6-Methoxypyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone. For instance, studies on the adducts and complex formations with different substituents provide insights into the molecular interactions and potential applications in material science and drug design. These structural insights are crucial for developing new compounds with desired physical and chemical properties (Revathi et al., 2015).
Synthesis and Derivatives
Research on synthesizing benzo[h]quinoline derivatives highlights the diverse chemical reactions and pathways that can be explored for creating compounds structurally related to (6-Methoxypyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone. Such studies are foundational for the development of novel compounds with potential applications in medicine and chemistry (Janin, Bisagni, & Carrez, 1993).
Pharmacological Evaluation
In the context of pharmacology, derivatives similar to the mentioned compound have been evaluated for their biological activities. For example, novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing an analgesic effect in models of induced hyperalgesia. Such research underscores the potential therapeutic applications of these compounds in treating pain and other conditions (Tsuno et al., 2017).
Metal Complex Chemistry
The interaction of related compounds with metal ions has been studied, showing how these interactions can influence the electrochemical properties of the molecules. This research is important for applications in catalysis and materials science, where metal-organic frameworks and complexes play a crucial role (Anderberg, Harding, & Lay, 2004).
Mechanism of Action
Target of Action
The primary target of the compound (6-Methoxypyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is RIOK2 . RIOK2 is an atypical kinase implicated in multiple human cancers . It plays a crucial role in ribosome maturation and cell cycle progression .
Mode of Action
(6-Methoxypyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone interacts with RIOK2 by binding to it with a high affinity (Kd = 6.1 nM) . This interaction inhibits the enzymatic and cellular activities of RIOK2 .
Biochemical Pathways
The inhibition of RIOK2 by (6-Methoxypyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone affects the pathways related to ribosome maturation and cell cycle progression
Result of Action
The result of the action of (6-Methoxypyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is potent proliferation inhibition activity against multiple cancer cell lines . It also demonstrates promising in vivo efficacy in mouse xenograft models .
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-8-7-16(14-23-19)21(25)24-12-9-17(10-13-24)27-18-6-2-4-15-5-3-11-22-20(15)18/h2-8,11,14,17H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFQMVWPPPIDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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